2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione

Analytical Chemistry Mass Spectrometry Quality Control

2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione (CAS 61699-85-2) is a bicyclic heterocyclic compound featuring a fused dioxa-bridged [5.2.0] ring system bearing two conjugated carbonyl groups. With a molecular formula of C₇H₆O₄ and an exact mass of 154.0266 Da, it is characterized by zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 52.6 Ų, indicating moderate polarity and limited aqueous solubility.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 61699-85-2
Cat. No. B11941922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione
CAS61699-85-2
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1COC2=C(C(=O)C2=O)OC1
InChIInChI=1S/C7H6O4/c8-4-5(9)7-6(4)10-2-1-3-11-7/h1-3H2
InChIKeyUENHXZSHDQINTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione (CAS 61699-85-2): Procurement-Ready Technical Profile and Key Identifiers


2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione (CAS 61699-85-2) is a bicyclic heterocyclic compound featuring a fused dioxa-bridged [5.2.0] ring system bearing two conjugated carbonyl groups. With a molecular formula of C₇H₆O₄ and an exact mass of 154.0266 Da, it is characterized by zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 52.6 Ų, indicating moderate polarity and limited aqueous solubility [1]. The compound is typically supplied as a research-grade chemical with a minimum purity specification of 95% [1].

Why Generic Substitution of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione (CAS 61699-85-2) with In-Class Analogs Compromises Experimental Reproducibility


2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione cannot be simply interchanged with seemingly similar diones or bicyclic heterocycles due to its unique combination of a rigid, fused dioxa-bridged [5.2.0] framework and two conjugated carbonyl groups. Substitution with the more common 2,6-diazabicyclo[5.2.0]non-1(7)-ene-8,9-dione (CAS 74094-61-4) introduces two amine functionalities, dramatically altering hydrogen-bonding capacity and basicity, which fundamentally changes reaction outcomes in nucleophilic ring-opening or Diels–Alder cycloaddition protocols [1]. Similarly, replacing it with simpler diones like 3-cyclobutene-1,2-dione (CAS 32936-74-6) eliminates the conformationally restricted bicyclic scaffold, leading to different stereochemical outcomes and reduced control over polycyclic product formation [2]. The following evidence demonstrates that the specific electronic and steric environment conferred by the 2,6-dioxa substitution pattern is essential for predictable, regioselective transformations and cannot be replicated by in-class alternatives.

Quantitative Differentiation of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione (CAS 61699-85-2) Against Closest Analogs: Evidence for Informed Procurement


Molecular Weight and Exact Mass: A Critical Distinction for Analytical Method Development and MS Detection

2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione exhibits a molecular weight of 154.12 g/mol and an exact mass of 154.0266 Da, which is distinct from its closest heteroatom analog, 2,6-diazabicyclo[5.2.0]non-1(7)-ene-8,9-dione (MW 152.15 g/mol, exact mass 152.0586 Da) [1][2]. This mass difference of approximately 2 Da is significant for LC-MS/MS method development, enabling unambiguous differentiation of these structurally similar compounds in complex reaction mixtures or biological matrices.

Analytical Chemistry Mass Spectrometry Quality Control

Hydrogen Bond Donor Count: A Determinant of Solubility and Reactivity in Protic Media

The target compound possesses zero hydrogen bond donors, a direct consequence of its all-oxygen heteroatom composition (C₇H₆O₄) [1]. In stark contrast, the diaza analog contains two N-H hydrogen bond donors [2]. This difference in H-bond donor count has profound implications: the dioxa compound is expected to be less soluble in protic solvents like water and methanol, and its lack of H-bond donors precludes certain intermolecular interactions that could lead to undesired aggregation or non-specific binding in biological assays.

Medicinal Chemistry Formulation Science Synthetic Methodology

Topological Polar Surface Area (TPSA): A Predictive Metric for Membrane Permeability and Bioavailability

The topological polar surface area (TPSA) of 2,6-dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione is calculated to be 52.6 Ų [1]. This value is substantially lower than that of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), a common α-amino acid bioisostere with a TPSA of 74.6 Ų [2]. The lower TPSA of the target compound suggests improved passive membrane permeability relative to squaric acid, a property that can be advantageous when the bicyclic scaffold is incorporated into larger drug-like molecules.

Drug Discovery ADME Prediction Medicinal Chemistry

Rotatable Bond Count: Enhanced Conformational Rigidity for Stereocontrolled Synthesis

2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione has zero rotatable bonds, a feature that confers maximal conformational rigidity [1]. This stands in contrast to acyclic or less-constrained cyclic diones, such as 3-cyclobutene-1,2-dione, which also has zero rotatable bonds but lacks the extended fused ring system that further restricts conformational freedom [2]. The rigid [5.2.0] framework of the target compound is known to be a key attribute of dioxacyclic templates, enabling highly regio- and stereoselective ring-opening and cycloaddition reactions to construct complex polycyclic systems with control at up to six stereocenters [3].

Organic Synthesis Stereochemistry Computational Chemistry

Validated Application Scenarios for 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione (CAS 61699-85-2) Based on Quantitative Differentiation


Synthesis of Conformationally Constrained Bioisosteres in Medicinal Chemistry

Leverage the compound's low TPSA (52.6 Ų) and zero H-bond donors to design novel α-amino acid bioisosteres or conformationally restricted pharmacophores. The 2,6-dioxabicyclo scaffold can serve as a replacement for more polar cores like squaric acid, potentially improving passive permeability and CNS exposure of drug candidates [1][2]. This is supported by the evidence of a 29.5% lower TPSA compared to squaric acid, a metric directly correlated with membrane permeability.

Stereocontrolled Construction of Polycyclic Frameworks via Sequential Ring-Opening

Employ 2,6-dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione as a rigid, bicyclic template in nucleophilic ring-opening cascades. The class of dioxacyclic compounds to which it belongs has been demonstrated to undergo a first ring-opening reaction significantly faster than a second, enabling the chemo-, regio-, and stereocontrolled synthesis of complex cis-decalins and related fused polycycles with up to six stereocenters [3]. The compound's zero rotatable bonds are critical for maintaining the conformational rigidity required for high stereoselectivity in these transformations.

Analytical Reference Standard for LC-MS Method Development

Utilize the compound as a well-characterized reference standard to develop and validate LC-MS/MS methods for the detection and quantitation of bicyclic diones in complex matrices. Its distinct exact mass of 154.0266 Da allows for unambiguous differentiation from the diaza analog (152.0586 Da) and other structurally related impurities, ensuring method specificity and accuracy [4][5]. The defined purity specification of ≥95% provides a reliable benchmark for quantitative analysis.

Dienophile in Diels–Alder Cycloadditions for Bridged Bicyclic Synthesis

Exploit the electron-deficient nature of the conjugated diketone moiety within the rigid [5.2.0] framework as a reactive dienophile in Diels–Alder reactions. This approach is a well-established route to constructing more complex bridged bicyclic systems, and the specific substitution pattern of the 2,6-dioxa compound ensures predictable reactivity and stereochemical outcomes that cannot be replicated by simpler dienophiles like 3-cyclobutene-1,2-dione [6].

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